molecular formula C14H12Cl4Sn B099658 Bis(4-chlorobenzyl)tin dichloride CAS No. 19135-40-1

Bis(4-chlorobenzyl)tin dichloride

Cat. No.: B099658
CAS No.: 19135-40-1
M. Wt: 440.8 g/mol
InChI Key: UKYGXJOMILVEHQ-UHFFFAOYSA-L
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Description

Bis(4-chlorobenzyl)tin dichloride is an organotin compound with the chemical formula C14H12Cl4Sn It is a derivative of tin, where the tin atom is bonded to two 4-chlorobenzyl groups and two chlorine atoms

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-chlorobenzyl)tin dichloride can be synthesized through the direct reaction of 4-chlorobenzyl chloride with metallic tin powder in the presence of a solvent such as toluene. The reaction typically involves heating the mixture to facilitate the formation of the desired product . Another method involves the reaction of di(4-chlorobenzyl)tin dichloride with 2,2’-bipyridine in ethanol, followed by stirring and heating .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorobenzyl)tin dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with bipyridine forms (2,2’-bipyridyl)bis(4-chlorobenzyl)dichloridotin .

Mechanism of Action

The mechanism of action of bis(4-chlorobenzyl)tin dichloride involves its interaction with molecular targets, such as enzymes and cellular components. The tin center can coordinate with various ligands, affecting the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorobenzyl)tin dichloride: Similar structure but with fluorine atoms instead of chlorine.

    Bis(4-bromobenzyl)tin dichloride: Similar structure but with bromine atoms instead of chlorine.

Uniqueness

Bis(4-chlorobenzyl)tin dichloride is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. The specific electronic and steric effects of the chlorine atoms can make this compound distinct in its chemical behavior and applications compared to its fluorine and bromine analogs .

Properties

IUPAC Name

dichloro-bis[(4-chlorophenyl)methyl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6Cl.2ClH.Sn/c2*1-6-2-4-7(8)5-3-6;;;/h2*2-5H,1H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYGXJOMILVEHQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172653
Record name Bis(4-chlorobenzyl)tin dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19135-40-1
Record name Bis(4-chlorobenzyl)tin dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019135401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-chlorobenzyl)tin dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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